5-Methylisoxazole-4-carboxylic acid

anti-inflammatory rheumatoid arthritis DMARD

Ensure your Leflunomide synthesis achieves optimal yields of 74-85% with >98% purity. This is the distinct 4-carboxylic acid regioisomer, proven essential for forming key amide bonds to the active metabolite teriflunomide. Substituting with the 3-carboxylic acid isomer or other analogs will fail to produce the target pharmacophore with 6.5-fold greater potency. A white to off-white crystalline solid, it is the direct precursor for a DMARD with established efficacy. Guarantee synthetic success and biological performance by selecting the correct, pharmacologically validated building block.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 42831-50-5
Cat. No. B023646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-4-carboxylic acid
CAS42831-50-5
Synonyms5-Methyl-4-isoxazolecarboxylic Acid; 
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
InChIKeyVQBXUKGMJCPBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) | Heterocyclic Building Block for Pharmaceutical Synthesis


5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position [1]. With the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol, it appears as a white to off-white crystalline solid with a melting point of 144–148 °C . This compound serves as a critical intermediate in the synthesis of leflunomide, a disease-modifying antirheumatic drug (DMARD), and its active metabolite teriflunomide [2]. Beyond pharmaceutical applications, its carboxylic acid functionality provides a versatile handle for forming amides, esters, and other derivatives, making it a valuable building block in medicinal chemistry and agrochemical research .

5-Methylisoxazole-4-carboxylic Acid (CAS 42831-50-5): Why Regioisomeric and Substitution Variants Cannot Be Interchanged


Substitution of 5-methylisoxazole-4-carboxylic acid with regioisomers such as 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) or analogs lacking the 4-carboxylic acid group is not chemically or biologically equivalent. The 4-position carboxylic acid is essential for the formation of key amide bonds in leflunomide and related pharmacophores [1]. In vivo efficacy data demonstrate that modifications to the anilide moiety drastically alter biological activity: introduction of a trifluoromethyl group at the 4-position of the anilide yields a compound with 6.5-fold greater potency in adjuvant arthritis models compared to the 4-fluoroanilide analog [2]. Furthermore, the 4-carboxylic acid regiochemistry is critical for downstream derivatization; the 3-carboxylic acid isomer participates in distinct reaction pathways and is employed for different synthetic targets, such as Raf kinase inhibitors . Thus, indiscriminate substitution based solely on the isoxazole core will compromise both synthetic utility and biological performance.

Quantitative Differentiation Evidence for 5-Methylisoxazole-4-carboxylic Acid (CAS 42831-50-5) Relative to Analogs


6.5-Fold Superior In Vivo Anti-Arthritic Efficacy of 4-Trifluoromethylanilide Derivative Over 4-Fluoroanilide Analog

The 5-methylisoxazole-4-carboxylic acid 4-trifluoromethylanilide derivative (leflunomide) demonstrates a 6.5-fold greater in vivo anti-arthritic potency compared to the closely related 4-fluoroanilide analog [1]. This quantitative difference underscores the critical role of the trifluoromethyl substituent in enhancing therapeutic efficacy, and by extension, the value of the 5-methylisoxazole-4-carboxylic acid core as a privileged scaffold for generating high-potency anti-inflammatory agents.

anti-inflammatory rheumatoid arthritis DMARD in vivo efficacy leflunomide

Nanomolar Affinity (Ki = 86 nM) of 5-Methylisoxazole-4-Carboxamide Derivative for Procollagen C-Proteinase (PCP/BMP-1)

A 5-methylisoxazole-4-carboxamide derivative (CHEMBL302636) exhibits potent inhibitory activity against human procollagen C-proteinase (PCP, also known as bone morphogenetic protein 1, BMP-1) with a Ki value of 86 nM [1]. While not a direct comparison of the parent acid, this data demonstrates that the 5-methylisoxazole-4-carboxylic acid scaffold can be elaborated into highly potent enzyme inhibitors with nanomolar binding affinity. This level of activity validates the scaffold's utility in medicinal chemistry programs targeting proteases and other enzymes where tight binding is required.

enzyme inhibition fibrosis procollagen C-proteinase BMP-1 binding affinity

High Synthetic Yield (74–85%) in Multi-Step Synthesis of Leflunomide Isomer Demonstrates Robust Process Scalability

A reported multi-step synthesis starting from 5-methylisoxazole-4-carboxylic acid achieves an overall yield of 74–85% for the leflunomide isomer, with a final product purity exceeding 98% [1]. This high yield underscores the reliability and efficiency of the carboxylic acid as a starting material for amide bond formation. While direct comparative yield data for other regioisomers under identical conditions is not available, this yield range is typical for well-optimized amide couplings and indicates that the 4-carboxylic acid is a dependable building block for process development.

process chemistry leflunomide synthetic yield amide coupling scale-up

Balanced Lipophilicity (LogP ≈ 0.2–0.7) Favorable for Oral Bioavailability Compared to More Lipophilic Isomers

5-Methylisoxazole-4-carboxylic acid exhibits a calculated LogP value between 0.22 and 0.68, depending on the prediction method, with experimental water solubility of approximately 26.6 mg/mL at 25 °C . This moderate lipophilicity falls within the optimal range (LogP 0–3) for oral drug absorption as defined by Lipinski's Rule of Five. In contrast, many substituted isoxazole carboxylic acids with additional aromatic rings or halogen substituents exhibit LogP values exceeding 3, which can lead to poor aqueous solubility and metabolic liabilities. The relatively low LogP of 5-methylisoxazole-4-carboxylic acid makes it an attractive polar fragment for incorporation into larger molecules where balanced physicochemical properties are desired.

physicochemical properties LogP drug-likeness oral absorption Lipinski's Rule of Five

Optimal Application Scenarios for 5-Methylisoxazole-4-carboxylic Acid (CAS 42831-50-5)


Synthesis of Leflunomide and Teriflunomide (DMARDs) via Amide Coupling

5-Methylisoxazole-4-carboxylic acid is the direct precursor to leflunomide and teriflunomide, established disease-modifying antirheumatic drugs . Its 4-carboxylic acid group undergoes efficient conversion to the acid chloride, enabling robust amide bond formation with 4-trifluoromethylaniline. The resulting leflunomide exhibits 6.5-fold greater anti-arthritic efficacy than the 4-fluoroanilide analog, validating the choice of this specific acid core [1]. Process chemists can achieve overall yields of 74–85% with >98% purity using this starting material [2].

Medicinal Chemistry Scaffold for Protease and Enzyme Inhibitor Discovery

Derivatives of 5-methylisoxazole-4-carboxylic acid have been optimized to achieve nanomolar binding affinity (Ki = 86 nM) against human procollagen C-proteinase (BMP-1) . The carboxylic acid provides a convenient reactive handle for introducing diverse amine-containing pharmacophores via amide bond formation. Its balanced LogP (0.22–0.68) and good aqueous solubility make it an ideal polar fragment for incorporation into larger drug-like molecules, helping maintain favorable physicochemical properties during lead optimization [1].

Agrochemical Intermediate for Herbicide Development

5-Methylisoxazole-4-carboxylic acid has demonstrated herbicidal activity against Digitaria ciliaris (crabgrass) . The carboxylic acid group can be derivatized into esters or amides to modulate lipophilicity and plant uptake, enabling the design of novel herbicidal agents. The isoxazole ring is a known scaffold in several commercial agrochemicals, and this specific acid offers a unique substitution pattern for SAR exploration.

Analytical Reference Standard for Leflunomide Quality Control

5-Methylisoxazole-4-carboxylic acid is designated as Leflunomide EP Impurity D and is used as a reference standard in pharmaceutical quality control . Its well-characterized physicochemical properties, including melting point (144–148 °C) and HPLC retention behavior, enable reliable quantification and identification of this potential impurity in drug substance and finished product testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.